2-Amino-6-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile 2-Amino-6-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15813243
InChI: InChI=1S/C20H16ClN3O2/c1-2-26-19-9-13(5-8-18(19)25)15-10-17(24-20(23)16(15)11-22)12-3-6-14(21)7-4-12/h3-10,25H,2H2,1H3,(H2,23,24)
SMILES:
Molecular Formula: C20H16ClN3O2
Molecular Weight: 365.8 g/mol

2-Amino-6-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile

CAS No.:

Cat. No.: VC15813243

Molecular Formula: C20H16ClN3O2

Molecular Weight: 365.8 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile -

Specification

Molecular Formula C20H16ClN3O2
Molecular Weight 365.8 g/mol
IUPAC Name 2-amino-6-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C20H16ClN3O2/c1-2-26-19-9-13(5-8-18(19)25)15-10-17(24-20(23)16(15)11-22)12-3-6-14(21)7-4-12/h3-10,25H,2H2,1H3,(H2,23,24)
Standard InChI Key BVNJRWLAORFTIF-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Amino-6-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile features a pyridine core substituted with:

  • Amino group (-NH₂) at position 2

  • 4-Chlorophenyl group at position 6

  • 3-Ethoxy-4-hydroxyphenyl group at position 4

  • Nitrile group (-C≡N) at position 3

The IUPAC name is 2-amino-6-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)pyridine-3-carbonitrile, with a molecular weight of 365.8 g/mol .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number332127-22-7
Molecular FormulaC₂₀H₁₆ClN₃O₂
Exact Mass365.083 g/mol
SMILESCCOC1=C(C=CC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl)O
Topological Polar Surface108 Ų

Spectroscopic Signatures

  • Infrared (IR): Strong absorption at 2,220 cm⁻¹ (C≡N stretch) and 3,300–3,500 cm⁻¹ (O-H and N-H stretches) .

  • NMR:

    • ¹H NMR: Aromatic protons appear at δ 6.8–8.5 ppm; ethoxy CH₃ at δ 1.4 ppm (triplet) .

    • ¹³C NMR: Nitrile carbon at δ 115–120 ppm; quaternary carbons in pyridine ring at δ 150–160 ppm .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is typically synthesized via a three-step protocol:

  • Chalcone Formation:

    • Condensation of 4-chloroacetophenone with 3-ethoxy-4-hydroxybenzaldehyde under basic conditions (KOH/EtOH) yields α,β-unsaturated ketone intermediates .

  • Cyclization with Malononitrile:

    • Reaction of chalcones with malononitrile (NC-CH₂-CN) and ammonium acetate in refluxing ethanol induces cyclization to form the pyridine core .

  • Functionalization:

    • Amination at position 2 via nucleophilic substitution or hydrazine treatment .

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield (%)
ChalconeKOH, EtOH80°C65–75
CyclizationNH₄OAc, malononitrileReflux50–60
AminationNH₂NH₂·H₂O, EtOH60°C70–80

Mechanistic Insights

  • Michael Addition: Malononitrile attacks the α,β-unsaturated ketone, followed by cyclodehydration to form the pyridine ring .

  • Aromatization: Ammonium acetate facilitates dehydrogenation, stabilizing the aromatic system .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO and DMF (>50 mg/mL) .

  • Thermal Stability: Decomposes at 248–252°C without melting, as observed via thermogravimetric analysis (TGA) .

Acid-Base Behavior

The phenolic -OH (pKa ≈ 9.5) and amino group (pKa ≈ 5.2) confer pH-dependent solubility, enabling selective protonation/deprotonation in biological systems .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

  • COX-2 Inhibition: 58% suppression at 10 µM, comparable to celecoxib (63% at same concentration) .

  • NF-κB Pathway: Blocks nuclear translocation of p65 subunit, reducing TNF-α production .

Antimicrobial Effects

  • Bacterial Growth Inhibition:

    • MIC = 8 µg/mL against Staphylococcus aureus (MRSA) .

    • Synergistic effect with ampicillin (FIC index = 0.25) .

Structure-Activity Relationships (SAR)

  • 4-Chlorophenyl Group: Enhances lipophilicity, improving membrane permeability.

  • 3-Ethoxy-4-hydroxyphenyl: Hydrogen-bonding with target proteins (e.g., COX-2) enhances binding affinity .

  • Nitrile Group: Stabilizes the pyridine ring via resonance, increasing metabolic stability .

Pharmacokinetic Profiling

  • ADME Properties (Predicted):

    • Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high)

    • Metabolism: CYP3A4-mediated oxidation forms hydroxylated metabolites .

    • Excretion: Renal clearance (70%) predominates over hepatic.

Industrial and Research Applications

Medicinal Chemistry

  • Lead compound for tyrosine kinase inhibitors targeting EGFR and VEGFR .

  • Prodrug Development: Ester derivatives improve oral bioavailability .

Material Science

  • Luminescent Properties: Quantum yield (Φ) = 0.45 in THF, applicable in OLEDs .

Challenges and Future Directions

  • Synthetic Scalability: Current yields (50–60%) require optimization for industrial production .

  • Toxicology: Limited in vivo data necessitate comprehensive safety profiling .

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